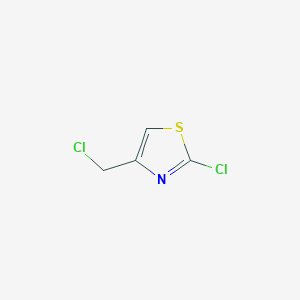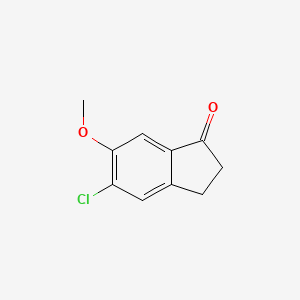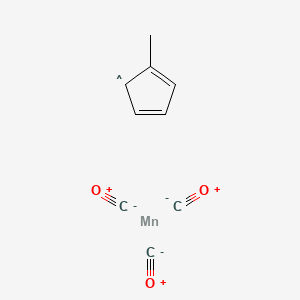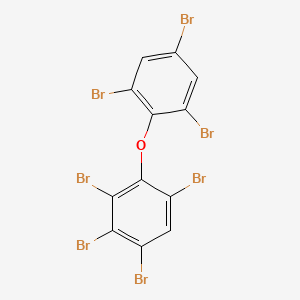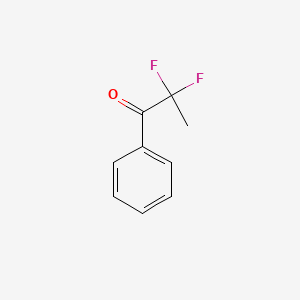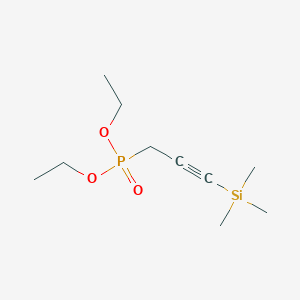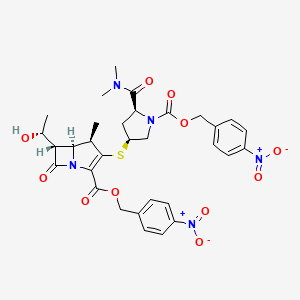
Meropénem protégé
Vue d'ensemble
Description
Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic . It is used in the synthesis of meropenem . Meropenem is active against Gram-positive and Gram-negative bacteria and works by killing the bacteria or preventing their growth .
Synthesis Analysis
The synthesis of meropenem involves connecting the parent ring (1R, 5R, 6S)-2- (diphenyloxyphosphoryloxy)-6- [ ®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p -nitrobenzyl ester with the side chain of meropenem to obtain protected meropenem . The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon (Pd/AC) catalyst to obtain meropenem .Physical And Chemical Properties Analysis
Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .Applications De Recherche Scientifique
Surveillance de la santé publique
Le meropénem protégé est crucial pour définir les Enterobacterales résistantes aux carbapénèmes (CRE) dans le cadre de la surveillance de la santé publique. Au Japon, les infections à CRE sont surveillées par le biais de la Surveillance épidémiologique nationale des maladies infectieuses (NESID), qui met l'accent sur la résistance au meropénem en raison de son impact clinique et de santé publique .
Traitement des infections bactériennes graves
Le meropénem est approuvé pour le traitement des infections cutanées et des structures cutanées compliquées, des infections intra-abdominales et de la méningite bactérienne pédiatrique. Il est également efficace en tant que traitement empirique initial pour la pneumonie nosocomiale et présente une activité contre les bactéries productrices de β-lactamases .
Recherche sur la résistance aux antimicrobiens
L'accent mis sur la résistance au meropénem plutôt qu'à la résistance à l'imipénem dans la surveillance des CRE a des implications pour la recherche sur la résistance aux antimicrobiens. Il contribue à l'allocation efficace des ressources de santé et à la préservation des antimicrobiens nouvellement développés .
Optimisation de la thérapie antibiotique
La stabilité du meropénem contre l'hydrolyse par les enzymes β-lactamases en fait un antibiotique précieux pour le traitement des infections causées par des bactéries résistantes. Des recherches sur des stratégies de dosage alternatives pour le meropénem sont en cours afin d'optimiser les résultats .
Études de stabilité pharmaceutique
Des études sur la stabilité du meropénem dans des dispositifs d'infusion élastomères portables à différentes températures contribuent à la compréhension de sa durée de conservation et de ses paramètres d'utilisation en toute sécurité en milieu clinique .
Diagnostics cliniques
La recherche impliquant le meropénem comprend l'investigation de la bronchite chronique et de la gastrite de reflux au moyen d'outils diagnostiques tels que la radiographie et la fibrogastroduodénoscopie. De telles études aident à diagnostiquer et à gérer les affections pour lesquelles le meropénem pourrait être une option de traitement .
Mécanisme D'action
Target of Action
Protected meropenem, a broad-spectrum carbapenem antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacterial cells . PBPs are essential for the synthesis of the bacterial cell wall, and they play a crucial role in bacterial growth and survival .
Mode of Action
Protected meropenem exerts its action by readily penetrating bacterial cells and interfering with the synthesis of vital cell wall components . It binds to PBPs, inhibiting their activity, which leads to the disruption of cell wall synthesis . This disruption eventually leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by protected meropenem involves the synthesis of the bacterial cell wall. By inhibiting PBPs, protected meropenem disrupts the cross-linking of peptidoglycan layers within the cell wall . This disruption compromises the structural integrity of the cell wall, making the bacterial cells susceptible to lysis by osmotic pressure .
Pharmacokinetics
The pharmacokinetics of protected meropenem involves its absorption, distribution, metabolism, and excretion (ADME). In critically ill patients, the clearance of meropenem was found to be 3.3 (2.5–12.4) L/h . Another study found that the clearance (CL) was 4.8 L/h, the central volume of distribution (V C) was 11.4 L, the peripheral volume of distribution (V P) was 14.6 L, and the intercompartment clearance was 10.5 L/h . These properties impact the bioavailability of protected meropenem, influencing its therapeutic efficacy.
Result of Action
The primary molecular and cellular effect of protected meropenem’s action is the death of bacterial cells. By inhibiting the synthesis of vital cell wall components, protected meropenem causes the bacterial cells to lyse and die . This results in the resolution of infection-related symptoms and the achievement of negative urine culture in cases where the infections are proven or strongly suspected to be caused by susceptible bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protected meropenem. For instance, resistance to meropenem has been found to display seasonality and is negatively correlated with local temperature, with resistance rates peaking in winter . This could be linked to the differential adaptation of resistant and nonresistant isolates to temperature fluctuations . Therefore, understanding these environmental influences is crucial for optimizing the use of protected meropenem in different settings.
Safety and Hazards
Orientations Futures
The introduction of new technologies for small-molecule synthesis has opened up new landscapes in process chemistry . The optimization of the residence time and the number of cycles allowed the development of a novel protocol that halves the reaction time compared to batch production while maintaining the same product quality . The increase in productivity using this semi-continuous flow technique compensates for the slightly lower yield obtained in batch mode .
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGEFUAFDAJJT-ALUDVLAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is protected meropenem used in the synthesis of Meropenem?
A1: Protected meropenem is not the active pharmaceutical ingredient itself. Instead, it represents an intermediate stage in the multi-step synthesis of Meropenem. [] Specific protecting groups, such as p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ), are strategically attached to certain functional groups in the molecule. This protection is crucial to prevent unwanted side reactions and ensure that the desired reactions occur at the correct locations during synthesis. [, ] The protecting groups are then removed in the final stages of the synthesis to yield the active Meropenem molecule.
Q2: What are the challenges associated with the final hydrogenation step in Meropenem synthesis, and how does the flow chemistry approach offer advantages?
A2: The final step in Meropenem synthesis, involving the removal of pNB and pNZ protecting groups from protected meropenem, traditionally employs heterogeneous catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a batch reactor. [] This three-phase (gas-liquid-solid) system poses challenges in terms of safety and achieving consistent, high-quality product. Research has explored the application of microwave (MW)-assisted flow chemistry for this hydrogenolysis step. [] Flow chemistry offers advantages such as enhanced safety, improved mixing, and precise control over reaction parameters. This approach has shown potential for reducing reaction time and potentially increasing overall process efficiency compared to traditional batch methods. []
Q3: What spectroscopic techniques are valuable for characterizing protected meropenem?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for characterizing protected meropenem. [] This technique allows scientists to determine the structure and purity of the synthesized compound. In the case of protected meropenem, NMR studies have been instrumental in assigning the chemical shifts for various atoms in the molecule, providing valuable insights into its structure. [] Beyond structural elucidation, NMR can also be employed to investigate dynamic processes, such as the rotational barrier around the C-N bond in protected meropenem. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




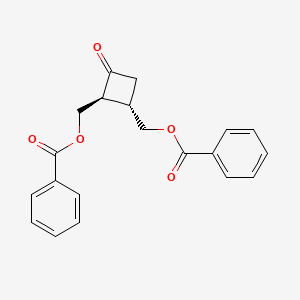
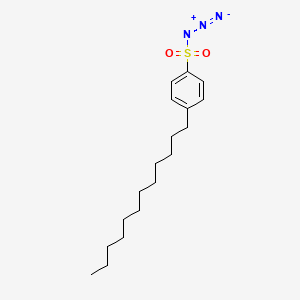
![cis-Tetrahydro-1H-cyclopenta[c]furan-1,3(3aH)-dione](/img/structure/B1366716.png)
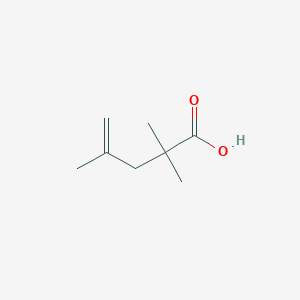
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
